molecular formula C22H20N4O B15185314 Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)- CAS No. 96825-90-0

Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)-

Cat. No.: B15185314
CAS No.: 96825-90-0
M. Wt: 356.4 g/mol
InChI Key: OEKRRNONKYUCFF-UHFFFAOYSA-N
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Description

Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)- includes a pyridazine ring fused to an isoquinoline ring, with additional substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyridazine and isoquinoline rings, followed by the introduction of the methoxyphenyl and pyrrolidinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing them for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)- can be compared with other similar compounds, such as:

    Pyridazine derivatives: These compounds share the pyridazine ring structure and may have similar chemical properties and reactivity.

    Isoquinoline derivatives: These compounds share the isoquinoline ring structure and may have similar biological activities.

    Methoxyphenyl derivatives: These compounds share the methoxyphenyl group and may have similar pharmacological effects. The uniqueness of Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)- lies in its specific combination of these structural elements, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

96825-90-0

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-pyrrolidin-1-ylpyridazino[4,3-c]isoquinoline

InChI

InChI=1S/C22H20N4O/c1-27-16-10-8-15(9-11-16)19-14-20-21(25-24-19)17-6-2-3-7-18(17)22(23-20)26-12-4-5-13-26/h2-3,6-11,14H,4-5,12-13H2,1H3

InChI Key

OEKRRNONKYUCFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=NC3=C2)N5CCCC5

Origin of Product

United States

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